molecular formula C11H9NO B15071467 3-Amino-1-naphthaldehyde

3-Amino-1-naphthaldehyde

Katalognummer: B15071467
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: CMHSDQBWRWUFAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes. It is characterized by the presence of an amino group (-NH2) attached to the third position of the naphthalene ring and an aldehyde group (-CHO) at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-naphthaldehyde typically involves the condensation reaction of 1-naphthaldehyde with 3-aminophenol. This reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Amino-1-naphthaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-1-naphthaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-1-naphthaldehyde
  • 4-Amino-1-naphthaldehyde
  • 3-Amino-2-naphthaldehyde

Comparison: 3-Amino-1-naphthaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and biological properties, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C11H9NO

Molekulargewicht

171.19 g/mol

IUPAC-Name

3-aminonaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H9NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H,12H2

InChI-Schlüssel

CMHSDQBWRWUFAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.